1-(5-Phenylisoxazol-3-yl)ethanamine
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Overview
Description
1-(5-Phenylisoxazol-3-yl)ethanamine is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
The synthesis of 1-(5-Phenylisoxazol-3-yl)ethanamine can be achieved through several routes. One common method involves the reaction of terminal alkynes with n-BuLi, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
1-(5-Phenylisoxazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Cycloaddition: The compound can participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Phenylisoxazol-3-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Phenylisoxazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
1-(5-Phenylisoxazol-3-yl)ethanamine can be compared to other isoxazole derivatives, such as:
1-(3-Phenylisoxazol-5-yl)methanamine: Similar in structure but with different substituents, leading to variations in biological activity.
1-(5-Substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazoles: These compounds have shown significant anticancer activity and are being studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H12N2O/c1-8(12)10-7-11(14-13-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |
InChI Key |
IHUJKBJQQBXPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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